PDHK1 Target Engagement: Class-Level Inference from Patent WO2012036974 and TTD/DrugMap Annotations
The target compound belongs to a series of thiazole-5-carboxamide derivatives claimed in Merck patent WO2012036974A1 as inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1/PDHK1) . The Therapeutic Target Database (TTD) and DrugMap both annotate structurally related thiazole carboxamide derivatives from this patent family (e.g., derivatives 22, 27, 28) as PDHK1 inhibitors with patented status for metastatic cancer and solid tumors . While the exact IC50 of the 2,4-dimethoxyphenyl congener has not been publicly disclosed, a closely related simpler thiazole-5-carboxamide (N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide) from the same patent family demonstrates cellular PDHK1 inhibition with an IC50 of 2.68 μM in PC3 prostate cancer cells as measured by E1α subunit phosphorylation at serine 293 . The 2-(2-fluorophenyl) substituent present in the target compound is expected to enhance hydrophobic interactions within the PDHK1 ATP-binding pocket relative to the unsubstituted phenyl analog.
| Evidence Dimension | PDHK1 inhibitory activity (cellular assay) |
|---|---|
| Target Compound Data | Not publicly disclosed; member of Merck PDHK1 inhibitor patent series WO2012036974A1 with TTD/DrugMap target annotation |
| Comparator Or Baseline | N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide: IC50 = 2.68 μM (PC3 cells, E1α Ser293 phosphorylation ELISA, 1 h treatment) |
| Quantified Difference | Quantitative difference cannot be calculated due to lack of disclosed data for the target compound; structural SAR suggests enhanced hydrophobic binding from 2-fluorophenyl substituent |
| Conditions | PDHK1 cellular inhibition assay: PC3 human prostate cancer cells, E1α subunit phosphorylation at Ser293 measured by ELISA after 1-hour compound treatment |
Why This Matters
The patent pedigree and database annotation establish PDHK1 as the primary molecular target, enabling procurement for PDHK1-focused research programs with the understanding that the specific quantitative potency of the 2,4-dimethoxyphenyl congener requires experimental determination.
- [1] Tsui H-C, Paliwal S, Fischmann TO. Novel thiazol-carboximide derivatives as PDK1 inhibitors. WO2012036974A1, WIPO (PCT), filed September 9, 2011, assigned to Merck Sharp & Dohme Corp. View Source
- [2] Therapeutic Target Database (TTD). Drug ID D04QRX, Thiazole carboxamide derivative 27; Target: Pyruvate dehydrogenase kinase 1 (PDHK1). DrugMap DMGEIZV, Thiazole carboxamide derivative 28. Accessed 2026. View Source
